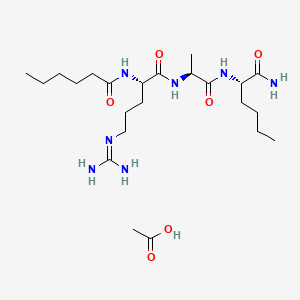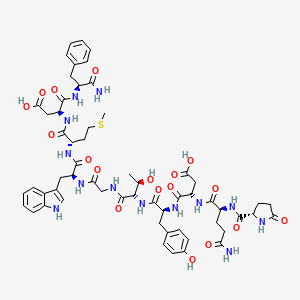
Hexanoyl dipeptide-3 norleucine acetate
Übersicht
Beschreibung
Hexanoyl dipeptide-3 norleucine acetate is a synthetic biomimetic tripeptide known for its exfoliating properties. It enhances the natural desquamation process of the skin by occupying the binding site of a protein (desmosome) responsible for epidermal cell adherence . This compound is widely used in high-end exfoliators, peeling preparations, and cleansing products due to its stability, effectiveness, and safety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexanoyl dipeptide-3 norleucine acetate is synthesized through a series of peptide coupling reactions. The process involves the conjugation of hexanoic acid to the N-terminus of a tripeptide sequence (Arginine-Alanine-Norleucine). The norleucine is an unnatural isomer of leucine, which increases the hydrophobicity and resistance against proteolytic enzymes .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the compound. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions: Hexanoyl dipeptide-3 norleucine acetate primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under acidic conditions (pH 3.5), which allows it to be used in formulations with exfoliating acids .
Common Reagents and Conditions:
Peptide Coupling Reagents: Carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt).
Hydrolysis Conditions: Acidic or enzymatic hydrolysis to break peptide bonds.
Major Products Formed: The major products formed from the hydrolysis of this compound are the individual amino acids (arginine, alanine, and norleucine) and hexanoic acid .
Wissenschaftliche Forschungsanwendungen
Hexanoyl dipeptide-3 norleucine acetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying peptide synthesis and hydrolysis reactions.
Biology: Investigated for its role in cell adhesion and desquamation processes.
Medicine: Explored for its potential in enhancing skin renewal and treating skin conditions related to impaired desquamation.
Industry: Incorporated into cosmetic formulations for its exfoliating and skin-conditioning properties
Wirkmechanismus
Hexanoyl dipeptide-3 norleucine acetate exerts its effects by mimicking the “RAL” triplet (arginine-alanine-leucine) of desmocollin, a protein involved in cell adhesion. By occupying the binding site of desmocollin, it prevents its interaction with desmoglein, another adhesion protein. This disruption decreases the links connecting keratinocytes, thereby accelerating the desquamation process .
Vergleich Mit ähnlichen Verbindungen
Hexanoyl dipeptide-3: Similar in structure but lacks the norleucine modification.
Hexanoyl dipeptide-3 norleucine: Similar but without the acetate group.
Uniqueness: Hexanoyl dipeptide-3 norleucine acetate is unique due to its specific sequence (arginine-alanine-norleucine) and the presence of hexanoic acid and acetate groups. These modifications enhance its stability, hydrophobicity, and resistance to enzymatic degradation, making it more effective as an exfoliating agent .
Eigenschaften
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(hexanoylamino)pentanoyl]amino]propanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N7O4.C2H4O2/c1-4-6-8-12-17(29)27-16(11-9-13-25-21(23)24)20(32)26-14(3)19(31)28-15(18(22)30)10-7-5-2;1-2(3)4/h14-16H,4-13H2,1-3H3,(H2,22,30)(H,26,32)(H,27,29)(H,28,31)(H4,23,24,25);1H3,(H,3,4)/t14-,15-,16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFVSUWDAQRRET-NLQWVURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCCC)C(=O)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCC)C(=O)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235370 | |
| Record name | Hexanoyl dipeptide-3 norleucine acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860627-90-3 | |
| Record name | Hexanoyl dipeptide-3 norleucine acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860627903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoyl dipeptide-3 norleucine acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXANOYL DIPEPTIDE-3 NORLEUCINE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8A02Z93M6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







